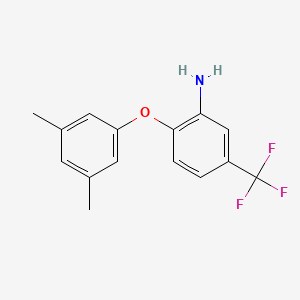

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Description

The compound 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is a complex organic molecule characterized by a central aniline (B41778) ring substituted with a dimethylphenoxy group and a trifluoromethyl group. Its molecular formula is C15H14F3NO, and it has a molecular weight of 281.27 g/mol scbt.com. The strategic placement of these functional groups makes it a subject of interest in various fields of chemical synthesis and potential applications.

Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H14F3NO |

| Molecular Weight | 281.27 g/mol scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-14-4-3-11(8-13(14)19)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXNTABIUVCKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210548 | |

| Record name | 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-48-6 | |

| Record name | 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3,5 Dimethylphenoxy 5 Trifluoromethyl Aniline

Strategic Approaches to C-O and C-N Bond Formation in Aryloxyanilines

The formation of the diaryl ether (C-O) bond in 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is effectively achieved through Nucleophilic Aromatic Substitution (SNAr). This reaction typically involves an electron-deficient aryl halide reacting with a nucleophile, in this case, 3,5-dimethylphenoxide. The presence of strong electron-withdrawing groups, such as a nitro (NO₂) or trifluoromethyl (CF₃) group, on the aryl halide is crucial as they activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govnih.gov

In a typical synthetic route, a compound like 2-chloro-5-(trifluoromethyl)-1-nitrobenzene serves as the electrophilic partner. The nitro and trifluoromethyl groups at the ortho and para positions to the chlorine leaving group strongly activate the substrate, facilitating the substitution by the phenoxide. ruc.dk The reaction is generally conducted in the presence of a base to generate the phenoxide nucleophile from 3,5-dimethylphenol.

A well-established variant of this transformation is the Ullmann condensation, which uses copper as a catalyst to promote the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric amounts of copper, modern protocols often employ soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.govresearchgate.net

Table 1: Comparison of Conditions for Diaryl Ether Formation

| Method | Catalyst/Promoter | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | Base (e.g., K₂CO₃, NaOH) | Polar aprotic solvent (DMSO, DMF), 80-150°C | No metal catalyst needed, cost-effective | Requires strongly activated aryl halide |

| Ullmann Condensation | Copper (Cu powder, CuI, CuO) | High-boiling polar solvents (DMF, NMP), >150°C | Broad substrate scope | Harsh conditions, high catalyst loading |

| Modern Ullmann-type | Cu(I) salts with ligands (e.g., phenanthroline, diamines) | Lower temperatures (80-120°C) | Milder conditions, improved yields nih.gov | Ligand cost and optimization |

| Palladium-Catalyzed | Pd catalyst with phosphine ligands | Base, various solvents, 80-120°C | High efficiency and functional group tolerance | Catalyst cost and sensitivity |

The introduction of the aniline's amino (-NH₂) group is a critical step. The most common and reliable method is the reduction of a nitro group precursor. This transformation is typically performed after the formation of the diaryl ether linkage. A wide array of reducing agents can be employed for this purpose, and the choice depends on the need for chemoselectivity—the ability to reduce the nitro group without affecting other functionalities like the trifluoromethyl group or the ether bond. nih.gov

Catalytic hydrogenation is a preferred method, utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.comchemicalbook.com This method is known for its clean conversion and high yields. Other effective methods include transfer hydrogenation using reagents like ammonium formate or hydrazine in the presence of a catalyst, and reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl), though the latter can be less chemoselective. Recent advancements have also explored electrochemical methods for the reduction of nitrobenzotrifluorides. acs.org

Multi-Step Synthesis Design and Retrosynthetic Analysis for Complex Aniline (B41778) Derivatives

Planning the synthesis of a molecule like this compound requires a logical approach to deconstruct the target into simpler, readily available starting materials. This process is known as retrosynthetic analysis. wikipedia.orgias.ac.inamazonaws.com

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the aniline, identifying a nitro-substituted precursor. This is a classic example of a Functional Group Interconversion (FGI) strategy. ias.ac.in A subsequent disconnection of the C-O ether bond points to two key starting materials: an activated aryl halide such as 2-chloro-5-(trifluoromethyl)-1-nitrobenzene and 3,5-dimethylphenol.

Chemoselectivity is paramount in multi-step synthesis. During the reduction of the nitro group to an amine, it is essential that the trifluoromethyl group remains untouched. The CF₃ group is generally stable under many reducing conditions, but harsh reagents could potentially lead to side reactions. Catalytic hydrogenation is often chosen for its mildness and high selectivity in reducing nitro groups without affecting aryl halides or CF₃ groups. nih.govgoogle.com

In many synthetic routes for this target, a well-planned sequence of reactions can eliminate the need for protecting groups. By forming the robust diaryl ether bond first, followed by the reduction of the nitro group, the more sensitive amino group is introduced at a late stage, avoiding potential side reactions in the C-O bond-forming step.

Achieving the correct isomer of the final product depends entirely on regioselective control during the aromatic substitution steps. In the SNAr reaction, the substitution pattern is dictated by the electronic properties of the aryl halide. For a substrate like 2-chloro-5-(trifluoromethyl)-1-nitrobenzene, the nitro group (ortho to the chlorine) and the trifluoromethyl group (para to the chlorine) are powerful activating groups. They strongly withdraw electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by the 3,5-dimethylphenoxide nucleophile. ruc.dk This electronic arrangement ensures that the substitution occurs specifically at the desired position, leading to the correct 2-phenoxy isomer with high selectivity. wuxiapptec.com

Catalytic Approaches in the Synthesis of Substituted Aryloxyanilines

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, sustainability, and reaction conditions. The synthesis of aryloxyanilines benefits significantly from copper- and palladium-catalyzed cross-coupling reactions.

As mentioned, the Ullmann condensation is a classic copper-catalyzed reaction for C-O bond formation. wikipedia.org The evolution of this reaction has led to the development of highly efficient catalytic systems that operate under significantly milder conditions than the original protocol. nih.govresearchgate.net These systems often involve a copper(I) source paired with a chelating ligand, such as a diamine or an amino acid, which stabilizes the copper catalyst and facilitates the reaction cycle.

For C-N bond formation, the Buchwald-Hartwig amination reaction is a powerful palladium-catalyzed method for coupling aryl halides with amines. While not always necessary for this specific target if a nitro-reduction strategy is used, it represents a state-of-the-art alternative for directly forming the aniline C-N bond from an aryl halide precursor.

Table 2: Key Catalytic Reactions in Aryloxyaniline Synthesis

| Reaction | Bond Formed | Metal Catalyst | Typical Ligands | Key Features |

|---|---|---|---|---|

| Ullmann Condensation | C-O (Diaryl Ether) | Copper (Cu) | Phenanthroline, Proline, Diamines | Cost-effective metal, improved by ligands nih.govresearchgate.net |

| Buchwald-Hartwig Amination | C-N (Aniline) | Palladium (Pd) | Phosphine-based (e.g., BINAP, XPhos) | Excellent functional group tolerance, broad scope |

| Catalytic Hydrogenation | N-H (from -NO₂) | Palladium (Pd), Platinum (Pt) | None (heterogeneous catalyst) | Clean, high-yielding, chemoselective for nitro reduction chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. acs.orgwikipedia.orgmit.edu This palladium-catalyzed cross-coupling reaction provides a powerful tool for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. acs.org The synthesis of this compound can be envisioned through a Buchwald-Hartwig amination by coupling an amine with a suitable aryl halide.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. acs.org The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: Over the years, several generations of catalyst systems have been developed to broaden the scope and efficiency of the Buchwald-Hartwig amination. acs.org For the coupling of aryl chlorides, which are often more challenging substrates than bromides or iodides, the use of sterically hindered and electron-rich phosphine ligands is crucial. Ligands such as XPhos have proven effective in the amination of aryl chlorides. tcichemicals.com The choice of the palladium precursor can also influence the reaction's efficiency, with Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) being a commonly used source. tcichemicals.com For the synthesis of fluorinated anilines, specialized ligands like AdBippyPhos have been developed to facilitate the coupling of fluoroalkylamines with aryl halides under milder conditions. nih.govnih.gov

Base and Solvent Selection: The choice of base is critical and must be strong enough to deprotonate the amine without causing undesirable side reactions. Sodium tert-butoxide is a frequently employed base in these reactions. tcichemicals.com However, for sensitive substrates like fluoroalkylanilines, which can be unstable under strongly basic conditions, weaker bases such as potassium phenoxide (KOPh) have been successfully used. nih.govnih.gov Common solvents for Buchwald-Hartwig amination include toluene and 1,4-dioxane. tcichemicals.com

Illustrative Reaction Parameters for a Model Buchwald-Hartwig Amination: While a specific protocol for this compound is not readily available in the cited literature, a general procedure for a similar transformation can be outlined.

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd(dba)₂ | Common and effective Pd(0) source. tcichemicals.com |

| Ligand | XPhos or AdBippyPhos | Bulky, electron-rich ligands suitable for challenging couplings, including those involving aryl chlorides and fluorinated amines. tcichemicals.comnih.govnih.gov |

| Base | Sodium tert-butoxide or Potassium phenoxide | Strong base for general aminations or a milder base for sensitive substrates. tcichemicals.comnih.govnih.gov |

| Solvent | Toluene | A common solvent for this type of reaction. tcichemicals.com |

| Temperature | Reflux | Elevated temperatures are often required to drive the reaction to completion. tcichemicals.com |

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, providing an alternative to palladium-catalyzed methods. mit.edu Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. mit.edu However, modern advancements, particularly the development of effective ligands, have significantly improved the mildness and scope of Ullmann-type reactions. researchgate.net

The synthesis of the diaryl ether moiety of this compound can be achieved via an Ullmann condensation between a phenol and an aryl halide. Similarly, the aniline group can be introduced through a copper-catalyzed N-arylation.

Modern Ullmann-Type Reactions: The introduction of bidentate ligands has been a major breakthrough, allowing for lower catalyst loadings and milder reaction conditions. researchgate.net Ligands such as N,N-dimethylglycine have been shown to be effective in promoting the synthesis of diaryl ethers at lower temperatures. For the N-arylation of anilines, various copper salts like CuSO₄·5H₂O can be used as catalysts, sometimes even in aqueous media. mit.edu

Reaction Conditions: Modern Ullmann condensations can often be carried out at temperatures around 90-120 °C. mdpi.comrsc.org The choice of base is also crucial, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) being commonly employed. mdpi.comacs.org Solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are frequently used. mdpi.comacs.org

Table of Comparison: Buchwald-Hartwig vs. Ullmann Coupling for Diaryl Ether Synthesis

| Feature | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |

| Catalyst | Palladium complexes acs.org | Copper salts or complexes mit.edu |

| Ligands | Bulky, electron-rich phosphines tcichemicals.com | Often N- or O-based bidentate ligands researchgate.net |

| Reaction Temp. | Generally milder acs.org | Traditionally high, now milder with modern ligands mit.eduresearchgate.net |

| Substrate Scope | Very broad, including aryl chlorides acs.org | Traditionally limited, but expanded with new ligands researchgate.net |

| Cost | Palladium is a precious metal wikipedia.org | Copper is more abundant and less expensive mdpi.com |

Implementation of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign, safe, and efficient. wikipedia.org In the synthesis of fine chemicals like this compound, the application of these principles is of growing importance.

Solvent Selection: A key aspect of green chemistry is the use of environmentally friendly solvents. For Buchwald-Hartwig aminations, which often employ solvents like toluene or 1,4-dioxane, greener alternatives are being explored. bristol.ac.uk Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) can be effective and more sustainable replacements. acs.org Furthermore, reactions in aqueous micellar systems or even under solvent-free conditions have been reported for certain Buchwald-Hartwig couplings. nih.gov

Catalyst Loading and Recycling: Minimizing the amount of precious metal catalysts like palladium is a primary goal. This can be achieved by using highly efficient ligands that allow for very low catalyst loadings. wikipedia.org Catalyst recycling is another important strategy. For instance, in continuous flow processes, it is possible to separate the product and recycle the catalyst, thereby reducing waste and cost. rsc.org

Atom Economy: Cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation are generally atom-economical as they form the desired bond with minimal generation of byproducts. Optimizing reaction conditions to achieve high yields and selectivity further enhances the atom economy of the process.

Scale-Up Considerations and Process Optimization for Chemical Production

Transitioning a synthetic route from the laboratory to industrial-scale production presents a unique set of challenges. For the synthesis of this compound, careful process optimization and consideration of scale-up factors are essential for a safe, efficient, and cost-effective manufacturing process.

Process Optimization: High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of reaction parameters, including catalysts, ligands, bases, solvents, and temperatures, to identify the optimal conditions for yield and purity. springernature.com Statistical methods like Design of Experiments (DoE) can be more efficient than traditional one-variable-at-a-time (OVAT) optimization, as they allow for the study of interactions between different variables. bristol.ac.uk

Scale-Up Challenges:

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. The reactor design must ensure efficient heat dissipation to maintain a stable reaction temperature.

Mass Transfer: In heterogeneous reactions, efficient mixing is crucial to ensure contact between reactants and the catalyst. Slurry reactions can become difficult to manage on a large scale.

Safety: The use of pyrophoric reagents, high pressures, or toxic materials requires stringent safety protocols and specialized equipment.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages for the scale-up of chemical processes, including improved heat and mass transfer, enhanced safety, and the potential for catalyst recycling. acs.orgrsc.org For Buchwald-Hartwig aminations, continuous flow processes have been successfully developed for the synthesis of pharmaceutical intermediates, demonstrating the feasibility of this technology for industrial applications. acs.orgrsc.org

Elucidation of Reaction Mechanisms Involving 2 3,5 Dimethylphenoxy 5 Trifluoromethyl Aniline and Analogues

Mechanistic Insights into Electrophilic Aromatic Substitution on Aniline (B41778) Frameworks

The aniline framework is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). byjus.comchemistrysteps.com This activation arises from the +M (mesomeric) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. chemistrysteps.comquora.com Consequently, anilines are ortho- and para-directing in EAS reactions. byjus.comchemistrysteps.com

In the case of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline , the aniline ring possesses three key substituents that influence its reactivity and the regioselectivity of electrophilic attack:

Amino group (-NH2): As a powerful activating group, it strongly directs incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.comlibretexts.org

Trifluoromethyl group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group. lkouniv.ac.in It directs incoming electrophiles to the meta position. lkouniv.ac.inlibretexts.org

3,5-Dimethylphenoxy group: The oxygen atom of the phenoxy group can donate electron density to the aniline ring via resonance, acting as an activating group and directing ortho- and para-. However, its bulky nature can sterically hinder attack at the adjacent ortho position.

Directing Effects of Substituents in this compound

| Position on Aniline Ring | Influence of -NH2 (Activating, o,p-directing) | Influence of -CF3 (Deactivating, m-directing) | Influence of -OAr (Activating, o,p-directing) | Net Effect |

| 3 | Ortho | Meta | Meta | Potentially reactive, but sterically hindered by the bulky phenoxy group. |

| 4 | Para | Ortho | Ortho | Most likely position for electrophilic attack. Strongly activated by the -NH2 group and sterically accessible. |

| 6 | Ortho | Para | Para | Activated by the -NH2 group, but potentially less favored than the 4-position due to proximity to the deactivating -CF3 group. |

It is important to note that under strongly acidic conditions, such as in nitration reactions using a mixture of nitric and sulfuric acids, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.com This protonated group is strongly deactivating and meta-directing, which can lead to the formation of meta-substituted products. byjus.comchemistrysteps.com To circumvent this, the amino group is often protected by acetylation to form an acetanilide, which is still an ortho, para-director but is less activating and prevents protonation. libretexts.org

Recent computational and experimental studies have challenged the traditional two-step mechanism for all EAS reactions, which involves the formation of a stable arenium ion (σ-complex). nih.govnih.gov Some reactions, particularly in nonpolar solvents and in the absence of a catalyst, may proceed through a concerted mechanism with a single transition state. nih.gov However, for many classical EAS reactions on activated systems like anilines, the formation of a resonance-stabilized σ-complex is a key feature of the mechanism. organicchemistrytutor.com

Nucleophilic Catalysis in the Context of Aniline Derivatives

While the aniline framework is typically associated with electrophilic reactions due to its electron-rich nature, the amino group can also participate in nucleophilic catalysis. This often involves the aniline nitrogen acting as a nucleophile to initiate a catalytic cycle.

In the context of aniline derivatives, nucleophilic catalysis can be observed in reactions such as the formation of imines and enamines, where the aniline derivative attacks a carbonyl compound. The resulting intermediate can then undergo further transformations.

While specific examples of This compound acting as a nucleophilic catalyst are not extensively documented in readily available literature, the principles of nucleophilic catalysis involving anilines are well-established. For instance, in nucleophilic aromatic substitution (SNAr) reactions, an aniline derivative can act as a nucleophile, displacing a leaving group on an electron-deficient aromatic ring. Recent studies on SNAr amination reactions have revealed complex kinetics, where the evolution of certain species during the reaction can act as a catalyst, leading to sigmoidal reaction profiles. rsc.org This suggests that the reaction mechanism can be influenced by the specific base and reaction conditions. rsc.org

Free Radical Pathways in Trifluoromethylation and Fluoroalkylation Reactions

The introduction of trifluoromethyl (-CF3) and other fluoroalkyl groups onto aromatic rings is a significant transformation in medicinal and agricultural chemistry. nih.govbeilstein-journals.org Many of these reactions proceed through free radical mechanisms.

While direct free radical trifluoromethylation of This compound is not specifically detailed, the general mechanisms for such reactions on aniline derivatives are relevant. These reactions often involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or Togni's reagent.

A common pathway involves the following steps:

Initiation: Generation of the •CF3 radical, often through photolysis, radical initiators, or transition metal catalysis.

Propagation: The highly electrophilic •CF3 radical attacks the electron-rich aniline ring. The position of attack is influenced by the directing effects of the existing substituents. The strong activating effect of the amino group would likely direct the radical to the ortho and para positions.

Rearomatization: The resulting radical intermediate loses a hydrogen atom to regenerate the aromatic ring, now with an added trifluoromethyl group.

The presence of the trifluoromethyl group already on the ring in This compound would deactivate the ring towards electrophilic radical attack, making the reaction more challenging compared to unsubstituted aniline.

Another relevant area is the synthesis of trifluoromethylthio (SCF3) and trifluoromethylsulfanylamine (SNCF3) compounds, which also often involve radical pathways or electrophilic trifluoromethylthiolating reagents. nih.govbeilstein-journals.org

C-H Functionalization Mechanisms in Substituted Anilines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. In the context of substituted anilines, C-H functionalization reactions are often directed by the amino group.

Mechanisms for C-H functionalization of anilines typically fall into several categories:

Directed Metalation-Deprotonation (DMD): The amino group can coordinate to a strong base (e.g., an organolithium reagent), directing deprotonation at the ortho position. The resulting organometallic intermediate can then react with an electrophile.

Transition Metal-Catalyzed C-H Activation: A transition metal catalyst (e.g., palladium, rhodium, ruthenium) can coordinate to the amino group, which then directs the oxidative addition of a nearby C-H bond to the metal center. This is followed by reductive elimination to form the functionalized product.

For This compound , the most likely position for directed C-H functionalization would be the C-H bond ortho to the amino group at the 3-position. However, the bulky 3,5-dimethylphenoxy group at the 2-position could provide significant steric hindrance, potentially making this transformation difficult or favoring functionalization at the less hindered C-H bond at the 6-position if electronic factors permit.

The electronic nature of the substituents would also play a role. The electron-withdrawing trifluoromethyl group would make the C-H bonds of the aniline ring less electron-rich and potentially less reactive towards certain types of C-H activation.

Computational Mechanistic Studies on Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, including those involving complex aniline derivatives. nih.gov These studies can provide valuable insights into the structures and energies of reactants, intermediates, transition states, and products.

For a molecule like This compound , computational studies could be used to:

Predict the most favorable sites for electrophilic attack: By calculating the energies of the possible σ-complex intermediates, the regioselectivity of EAS reactions can be predicted. The transition state energies leading to these intermediates can also be calculated to determine the kinetic products.

Investigate the influence of substituents: The electronic effects of the amino, trifluoromethyl, and dimethylphenoxy groups can be quantified through methods like Natural Bond Orbital (NBO) analysis. This can help to rationalize the observed reactivity and regioselectivity.

Elucidate reaction pathways: DFT calculations can be used to map out the entire potential energy surface of a reaction, helping to distinguish between stepwise and concerted mechanisms. nih.govnih.gov For example, in C-H activation reactions, computational studies can help to determine the operative catalytic cycle and the nature of the key intermediates.

Analyze steric effects: The steric hindrance posed by the bulky 3,5-dimethylphenoxy group can be modeled to understand its impact on the accessibility of different reaction sites.

While specific computational studies on This compound were not found in the searched literature, numerous studies on substituted anilines and related aromatic systems provide a framework for how such investigations would be conducted. nih.govnih.gov These studies have been instrumental in refining our understanding of classical organic reactions and in predicting the outcomes of new transformations.

Advanced Spectroscopic Characterization and Structural Analysis of 2 3,5 Dimethylphenoxy 5 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic protons on both the aniline (B41778) and phenoxy rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the trifluoromethyl-substituted aniline ring are expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the dimethylphenoxy ring will appear as distinct signals, with their chemical shifts influenced by the electron-donating methyl groups and the ether linkage. The methyl protons will resonate in the upfield aliphatic region, likely as a sharp singlet around 2.3 ppm.

The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings will appear in the range of 110-160 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents; for instance, the carbon attached to the trifluoromethyl group will be shifted downfield. The methyl carbons will appear in the upfield region, typically around 20-25 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (Aniline Ring) | 6.8 - 7.5 | m |

| Aromatic H (Phenoxy Ring) | 6.6 - 7.0 | m |

| -NH₂ | 3.5 - 4.5 | br s |

| -CH₃ | ~2.3 | s |

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-O, C-N) | 140 - 160 |

| Aromatic C | 115 - 140 |

| C-CF₃ | 120 - 130 (q) |

| CF₃ | ~125 (q) |

| -CH₃ | 20 - 25 |

¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its electronic environment. In aromatic systems, the trifluoromethyl group typically resonates in the range of -60 to -65 ppm relative to a standard such as CFCl₃. The signal may appear as a singlet if there are no nearby coupling partners, or as a more complex multiplet if there is coupling to aromatic protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the aromatic rings, helping to assign the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for establishing the connectivity between the aniline and phenoxy rings through the ether linkage, and for confirming the positions of the substituents on each ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemical arrangement of the molecule, for instance, by observing through-space interactions between protons on the aniline and phenoxy rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Signatures

The FTIR and Raman spectra of this compound will be rich in characteristic absorption bands.

Aryloxy Group: The C-O-C stretching vibrations of the diaryl ether linkage are expected to produce strong bands in the FTIR spectrum, typically in the region of 1200-1270 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Trifluoromethyl Group: The CF₃ group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are particularly intense in the IR spectrum and typically appear in the range of 1100-1400 cm⁻¹. researchgate.net The CF₃ bending and rocking modes are found at lower frequencies. researchgate.net

Aniline Moiety: The N-H stretching vibrations of the primary amine group will give rise to two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| C-O-C | Asymmetric Stretch | 1200 - 1270 |

| C-F | C-F Stretch | 1100 - 1400 |

| -NH₂ | N-H Bend | 1600 - 1650 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

The flexibility of the C-O-C ether linkage allows for different spatial orientations (conformations) of the two aromatic rings relative to each other. These different conformers may have distinct vibrational frequencies. By comparing the experimental FTIR and Raman spectra with theoretical calculations for different possible conformations, it is possible to gain insights into the preferred conformation of the molecule in the solid state or in solution. thermofisher.comchemicalbook.com The study of low-frequency vibrations in the Raman spectrum can be particularly informative for understanding the torsional modes associated with the rotation around the ether bond.

Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. For this compound, both high-resolution and tandem mass spectrometry would provide critical data for its unequivocal identification.

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While specific experimental HRMS data for this compound is not widely available in published literature, its theoretical exact mass can be calculated from its molecular formula, C₁₅H₁₄F₃NO. This calculation provides a precise value that can be used to confirm the identity of the compound in an experimental setting, distinguishing it from other potential isomers or compounds with the same nominal mass.

The calculated monoisotopic mass is a critical parameter for verifying the synthesis and purity of the target compound.

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₄F₃NO | [M+H]⁺ | 296.1100 |

| [M+Na]⁺ | 318.0919 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion, M⁺˙ or [M+H]⁺) and analyzing the resulting fragment ions. Although a published experimental MS/MS spectrum for this specific molecule is not available, a plausible fragmentation pathway can be predicted based on the established fragmentation patterns of aromatic ethers, anilines, and trifluoromethyl-substituted compounds miamioh.edulibretexts.orggbiosciences.com.

The primary fragmentation is expected to occur at the ether linkage (C-O bond), which is one of the most labile points in the structure. Cleavage of this bond can lead to two primary fragment ions. Other significant fragmentations could involve the loss of the trifluoromethyl group or cleavage within the dimethylphenoxy moiety.

Proposed Fragmentation Pathway:

Ether Bond Cleavage: The most probable initial fragmentation involves the cleavage of the C-O bond of the diaryl ether. This can occur in two ways:

Formation of the 3,5-dimethylphenoxyl radical and the [C₉H₇F₃N]⁺ ion.

Formation of the 3,5-dimethylphenyl cation and the [C₇H₅F₃NO]⁻ radical anion, though the former is more common in positive ion mode.

Loss of Methyl Group: A secondary fragmentation could involve the loss of a methyl radical (•CH₃) from the dimethylphenoxy ring, typically following an initial rearrangement.

Loss of Trifluoromethyl Group: The C-CF₃ bond can also cleave, leading to the loss of a •CF₃ radical, although this is generally less favorable than ether bond cleavage.

| Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 175.06 | [C₉H₇F₃N]⁺ | Cleavage of the ether C-O bond with charge retention on the aniline fragment. |

| 121.07 | [C₈H₉O]⁺ | Cleavage of the ether C-O bond with charge retention on the dimethylphenoxy fragment. |

| 281.08 | [M+H - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 227.04 | [M+H - CF₃]⁺ | Loss of a trifluoromethyl radical from the molecular ion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugation. The spectrum is dictated by the presence of chromophores—functional groups capable of absorbing light. In this compound, the primary chromophores are the substituted aniline and phenoxy aromatic rings.

No experimental UV-Vis spectrum for this compound has been documented in scientific literature. However, the expected absorptions can be predicted based on its structural components. The spectrum would likely be dominated by π → π* transitions associated with the aromatic systems and, to a lesser extent, n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms rsc.org.

π → π Transitions:* These high-intensity absorptions are expected due to the conjugated π-systems of the two aromatic rings. The substitution on the rings (amino, trifluoromethyl, dimethyl, and ether linkage) will influence the precise wavelength (λ_max) and intensity of these bands. Typically for substituted benzenes, these appear in the 200-300 nm range.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen of the aniline group or the ether oxygen to an anti-bonding π* orbital. These absorptions generally occur at longer wavelengths than the main π → π* transitions and may appear as a shoulder on the main absorption band.

X-ray Crystallography for Solid-State Structure Determination (if applicable for related crystalline forms)

Currently, there are no published reports of the single-crystal X-ray structure for this specific compound in crystallographic databases. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. If a crystalline form were obtained, the analysis would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the aniline -NH₂ group, and π-π stacking between the aromatic rings, which govern the crystal packing arrangement researchgate.netmdpi.com. Such data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Theoretical and Computational Chemical Investigations of 2 3,5 Dimethylphenoxy 5 Trifluoromethyl Aniline

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable geometric structure (ground state).

The process involves an iterative optimization procedure that minimizes the total energy of the molecule by adjusting the positions of its atoms. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculation would elucidate the orientation of the 3,5-dimethylphenoxy group relative to the aniline (B41778) ring and the geometry of the trifluoromethyl group.

The energetics derived from these calculations can predict the relative stability of different possible conformers (isomers that differ by rotation around single bonds). For this molecule, key rotations would occur around the C-O and C-N bonds. An illustrative potential energy scan could be performed by systematically changing a specific dihedral angle to identify the global energy minimum.

Illustrative Optimized Geometric Parameters: The following table presents typical bond lengths and angles that might be expected for the core structural components of this compound, based on data for similar aromatic ethers and anilines.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C-N (aniline) | ~1.40 |

| C-O (ether) | ~1.37 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-CF3 | ~1.48 | |

| C-F | ~1.35 | |

| **Bond Angles (°) ** | C-O-C (ether) | ~118° |

| C-N-H (amine) | ~112° | |

| C-C-N (aniline) | ~120° |

This table is illustrative and contains expected values based on related molecular structures.

Ab Initio Methods for High-Level Electronic Structure Precision

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer higher levels of theoretical accuracy than standard DFT for certain properties, albeit at a significantly greater computational cost.

For a molecule of this size, high-level ab initio calculations would typically be used to refine the energies obtained from DFT or to investigate specific electronic phenomena where DFT might be less reliable. For example, MP2 calculations could provide a more accurate description of dispersion interactions that may influence the conformational preferences of the two aromatic rings. These methods are crucial for benchmarking the results from more computationally efficient methods like DFT. nih.gov

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule govern its reactivity, spectral behavior, and intermolecular interactions. Computational analysis provides deep insights into the distribution of electrons and the nature of molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce an electronic transition. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen lone pair, which are the primary sites for electron donation. The LUMO would likely be distributed over the trifluoromethyl-substituted ring, as the -CF3 group is a strong electron-withdrawing group.

Illustrative FMO Energy Data: The following table provides hypothetical energy values for the frontier orbitals, based on typical results for substituted anilines.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | LUMO - HOMO |

This table is illustrative. The exact energy values would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wikipedia.org It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals.

The analysis quantifies the stabilization energy (E(2)) associated with interactions between a filled (donor) NBO and a vacant (acceptor) NBO. Larger E(2) values indicate stronger interactions. For this compound, key interactions would include:

n → π : Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the aniline ring.

π → π *: Electron delocalization between the two aromatic rings.

Hyperconjugation : Interactions involving the C-H bonds of the methyl groups and the C-F bonds of the trifluoromethyl group with adjacent antibonding orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These sites are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show:

Negative potential (red) concentrated around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to their lone pairs of electrons. These are the primary sites for protonation and interaction with electrophiles.

Positive potential (blue) located around the amine hydrogen atoms and potentially near the electron-deficient trifluoromethyl group.

The aromatic rings would show a complex potential distribution, influenced by the competing effects of the electron-donating amine and phenoxy groups and the electron-withdrawing trifluoromethyl group. researchgate.netresearchgate.net This analysis is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for the Assembly of Complex Organic Molecules

As a substituted aniline (B41778), 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is well-suited to serve as a versatile synthetic intermediate. The aniline functional group provides a reactive site for a multitude of chemical transformations, including diazotization, acylation, and C-N bond-forming reactions, which are fundamental in organic synthesis. The presence of the trifluoromethyl group can enhance the chemical stability and modify the electronic properties of resulting molecules. nih.gov

Precursor in the Synthesis of Novel Heterocyclic Systems

Trifluoromethyl-substituted anilines are valuable precursors for creating a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. beilstein-journals.org The amino group of the aniline can be used to construct nitrogen-containing rings through condensation reactions with diketones, ketoesters, or other bifunctional reagents. This could potentially lead to the synthesis of novel benzodiazepines, quinolines, or other complex heterocyclic systems, with the trifluoromethyl group influencing the biological activity or material properties of the final product.

Building Block for Functionalized Organic Frameworks and Scaffolds

Aniline derivatives are utilized as building blocks for constructing larger, functionalized molecular architectures such as metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. mdpi.com The amine group of this compound could be modified to incorporate coordinating groups (like carboxylates or pyridyls) that can bind to metal ions, forming the nodes of a framework. The bulky dimethylphenoxy and trifluoromethyl groups would project into the pores of the MOF, tailoring its size, shape, and chemical environment for specific applications.

Development of Ligands for Catalytic Systems

The structure of this compound makes it a candidate for derivatization into specialized ligands for transition metal catalysis. The aniline nitrogen can be a coordination site itself or a point of attachment for other ligating functionalities like phosphines or N-heterocyclic carbenes. osaka-u.ac.jp

Investigation of Coordination Chemistry with Transition Metals for Catalysis

Derivatives of this aniline could be synthesized to form Schiff base ligands or other multidentate ligands that can chelate to transition metals such as copper, palladium, or ruthenium. mdpi.comresearchgate.net The electronic properties of these metal complexes, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating dimethyl groups, could be fine-tuned to optimize catalytic activity in reactions like cross-coupling, oxidation, or reduction.

Exploration in Asymmetric Catalysis Through Chiral Derivatization

For asymmetric catalysis, chiral centers can be introduced to ligands derived from this compound. By reacting the aniline with a chiral aldehyde or ketone, a chiral Schiff base ligand could be formed. Such chiral ligands, when complexed with a metal, can create a chiral environment around the catalytic center, enabling the enantioselective synthesis of valuable molecules like chiral amines or alcohols. nih.govresearchgate.netmdpi.com The steric bulk provided by the 3,5-dimethylphenoxy group could play a crucial role in controlling the stereoselectivity of such catalytic transformations.

Advanced Materials Research

In materials science, trifluoromethylated aromatic compounds are explored for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com Derivatives of this compound could be investigated as components in polymers, coatings, or organic electronic devices like OLEDs. smolecule.com The trifluoromethyl group often imparts hydrophobicity and can enhance the performance and longevity of materials in demanding environments.

Incorporation into Polymeric Architectures for Tailored Properties

While direct polymerization of this compound is not extensively documented, its structural motifs are known to impart desirable characteristics to various polymer backbones. Aniline and its derivatives are precursors to polyanilines (PANI), a class of conducting polymers. researchgate.net The incorporation of substituents onto the aniline ring is a key strategy to modify the properties of the resulting polymers, such as solubility, processability, and electrochemical stability. researchgate.net

The presence of the trifluoromethyl (-CF3) group is particularly significant. When integrated into polymer structures like epoxy resins or polyimides, the -CF3 group is known to enhance several key properties. researchgate.netresearchgate.net These enhancements include:

Improved Thermal Stability: Fluorine-containing polymers exhibit high thermal stability due to the strength of the C-F bond. nih.gov

Lower Dielectric Constant: The -CF3 group can increase the free volume within the polymer matrix and lower polarizability, which is advantageous for creating materials used in advanced electronics and aerospace applications. researchgate.netresearchgate.net

Increased Hydrophobicity and Water Resistance: The fluorine content leads to low surface energy, resulting in materials with reduced moisture absorption. researchgate.netresearchgate.netnih.gov

Enhanced Chemical Resistance: Fluorinated polymers are generally more resistant to chemical attack. nih.gov

The 3,5-dimethylphenoxy group would further contribute to the polymer's properties by increasing steric bulk and hydrophobicity, potentially improving solubility in organic solvents and influencing the polymer chain packing. The ether linkage introduces conformational flexibility into the polymer backbone, which can affect mechanical properties such as the glass transition temperature.

| Polymer Type | Property Modified by -CF3 Group | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Epoxy Resins | Dielectric Constant | Reduced (e.g., 2.03–3.80 at 1 MHz) | Advanced Electronic Materials | researchgate.net |

| Epoxy Resins | Water Absorption | Decreased | Aerospace Components | researchgate.net |

| Polyimides | Thermal Stability | Increased (Decomposition Temp > 466 °C) | High-Temperature Coatings | researchgate.net |

| Polyaniline Copolymers | Electrical Conductivity | Modified due to steric effects | Sensors | researchgate.net |

Exploration in Optoelectronic and Electronic Materials Development

The electronic characteristics of this compound suggest its potential for use in the development of optoelectronic and electronic materials. The trifluoromethyl group is a strong electron-withdrawing group, which significantly alters the electronic charge distribution of the aniline ring. chemrxiv.org This modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a critical aspect of designing materials for organic electronics. researchgate.net

Polymers derived from fluorinated anilines are investigated for a range of applications. For example, a copolymer of aniline and 3-trifluoromethyl aniline has been used in the fabrication of humidity sensors, where changes in resistance are correlated with the absorption of water molecules. researchgate.netscienceopen.com This demonstrates the potential of such materials in electronic sensing devices.

Furthermore, trifluoromethyl-substituted polymers are actively researched for their utility as low dielectric constant materials, which are essential for manufacturing high-performance microelectronic devices. nasa.gov The unique combination of the diaryl ether structure with the trifluoromethyl aniline in the target molecule could lead to materials with favorable charge transport properties and stability, making them candidates for components in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Investigations in Chemical Biology as Molecular Probes

In chemical biology, small molecules are often used as probes to study and manipulate biological processes. The structural features of this compound provide a scaffold that could be adapted for such purposes, particularly in studying protein-ligand interactions.

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Recognition and Binding Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, elucidating how a molecule's structure correlates with its biological activity. For a molecule like this compound, an SAR analysis would focus on how each of its components contributes to binding with a biological target.

The Diaryl Ether Scaffold: This motif is found in numerous biologically active compounds. rsc.orgresearchgate.net The ether linkage is not merely a spacer; it provides a degree of rotational freedom, allowing the two aromatic rings to adopt optimal conformations for binding within a protein's active site. The specific geometry it imparts is crucial for molecular recognition.

The Trifluoromethyl Group: The -CF3 group is a bioisostere for a methyl group but is significantly more lipophilic and electron-withdrawing. mdpi.com Its inclusion in a drug candidate can profoundly impact binding affinity and metabolic stability. mdpi.comnih.gov The -CF3 group can enhance binding through favorable hydrophobic interactions or by engaging in specific multipolar interactions with protein backbones, such as C-F···C=O contacts. mdpi.comnih.gov Its electron-withdrawing nature also influences the hydrogen-bonding capability of the nearby aniline amine group.

The 3,5-Dimethyl Substituents: The methyl groups on the phenoxy ring contribute to the molecule's steric profile and hydrophobicity. Their specific placement dictates how the molecule fits into a binding pocket and can be optimized to fill hydrophobic sub-pockets, thereby increasing binding affinity and selectivity.

SAR studies on related diaryl ether and trifluoromethyl-substituted aniline derivatives have shown that subtle changes in substitution patterns can lead to significant differences in biological activity, highlighting the importance of precise structural design for effective molecular recognition. researchgate.netacs.org

Protein-Ligand Interaction Analysis via Molecular Docking (focusing on chemical interactions at the binding site)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. rjptonline.org An in silico analysis of this compound would reveal the specific chemical interactions it is likely to form at a protein's binding site.

Based on its structure, the following interactions are plausible:

Hydrogen Bonding: The primary amine (-NH2) of the aniline moiety can act as a hydrogen bond donor, forming crucial interactions with acceptor residues like aspartate, glutamate, or backbone carbonyls in the protein. researchgate.net The ether oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two aromatic rings and the dimethyl substituents create significant hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

π-Stacking and π-Cation Interactions: The phenyl rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net They can also participate in π-cation interactions with positively charged residues such as lysine (B10760008) or arginine.

Fluorine-Specific Interactions: The trifluoromethyl group can form non-traditional interactions. The polarized C-F bonds can interact with backbone amide groups (C-F···H-N) or carbonyls (C-F···C=O), contributing significantly to binding affinity. nih.gov

| Molecular Feature | Type of Interaction | Potential Protein Partner Residue | Reference |

|---|---|---|---|

| Aniline -NH2 Group | Hydrogen Bond Donor | Asp, Glu, Backbone C=O | researchgate.net |

| Ether Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln | nottingham.ac.uk |

| Aromatic Rings | π-π Stacking | Phe, Tyr, Trp | researchgate.net |

| Aromatic Rings | Hydrophobic Interaction | Leu, Val, Ile, Ala | rjptonline.org |

| Trifluoromethyl Group | Hydrophobic Interaction | Nonpolar residues | mdpi.com |

| Trifluoromethyl Group | Multipolar (e.g., C-F···C=O) | Backbone Carbonyls | nih.gov |

| Dimethyl Groups | Hydrophobic Interaction | Nonpolar residues | nottingham.ac.uk |

These computational predictions are invaluable for guiding the design of new molecules based on this scaffold for specific biological targets, allowing for the rational optimization of binding affinity and selectivity.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.